molecular formula C16H18N4O2 B2972660 N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide CAS No. 1172476-89-9

N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide

Cat. No.: B2972660
CAS No.: 1172476-89-9
M. Wt: 298.346
InChI Key: KQRWIVGCQQKEIL-UHFFFAOYSA-N
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Description

N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide is a sophisticated chemical reagent designed for pharmaceutical and biological research. This compound features a fused pyrazolo[3,4-b]pyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The core structure is substituted with 1,4-dimethyl and 6-oxo groups, linked via a carboxamide bond to a 2-phenylacetamide moiety. This specific molecular architecture contributes to its potential utility across multiple research domains. Compounds within the pyrazolo[3,4-b]pyridine class have demonstrated a wide spectrum of significant biological activities in research settings, suggesting this analog may be valuable for investigating analgesic pathways, antimicrobial agents, and anxiolytic effects through modulation of neurotransmitter systems . Furthermore, related structures have shown potential vasodilatory effects and the capacity to inhibit specific enzymes like Phosphodiesterase 4B (PDE4B), indicating applications in cardiovascular and inflammatory disease research . The inhibition of PDE4B is particularly relevant for researching anti-inflammatory therapies and respiratory conditions, as this mechanism can elevate intracellular cAMP levels, leading to reduced inflammation . Researchers can employ this compound as a key intermediate in multi-step organic synthesis, often utilizing condensation reactions with activated carbonyl groups to build more complex molecular architectures . For research use only. Not for human or veterinary use.

Properties

IUPAC Name

N-(1,4-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-10-8-12(21)18-16-14(10)15(19-20(16)2)17-13(22)9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,18,21)(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRWIVGCQQKEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=C1C(=NN2C)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-phenylacetic acid, the synthesis may proceed through the following steps:

    Formation of Intermediate: The initial step involves the reaction of 2-phenylacetic acid with hydrazine to form a hydrazide intermediate.

    Cyclization: The hydrazide intermediate undergoes cyclization with a suitable diketone, such as 1,3-diketone, under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine core.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others, tailoring the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions (e.g., presence of a base or acid catalyst).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems and Substituent Effects

The table below compares structural features, molecular weights, synthesis, and physical properties of the target compound with related analogs:

Compound Name Core Structure Key Substituents Molecular Weight Synthesis Method Yield (%) Melting Point (°C)
N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide (Target) Pyrazolo[3,4-b]pyridine 1,4-dimethyl; 3-(2-phenylacetamide) Not provided Not detailed - -
N-(3-Methyl-6-oxo-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl)benzamide Pyrazolo[3,4-b]pyridine 1,4-diphenyl; 5-benzamide Not provided One-pot reaction at 150°C for 40 min 62 >250 (i-PrOH)
1,5-dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-ones Pyrazolo[3,4-d]pyrimidinone Thioether group at position 6 Varies Reflux with phenacyl chloride in ethanol - -
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine Cyano, nitro, ester groups ~525 (calculated) One-pot two-step reaction - 243–245
N-methyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenylacetamide Pyrazolo-thiazolo-pyrimidine Thiazolo ring; N-methyl, N-phenyl acetamide 417.5 Not detailed - -
Key Observations:

Core Structure Diversity: The target and compound share a pyrazolo[3,4-b]pyridine core, but the latter features 1,4-diphenyl groups instead of dimethyl groups, significantly altering steric and electronic profiles . and compounds incorporate pyrimidinone and thiazolo-pyrimidine cores, respectively, introducing additional heteroatoms (e.g., sulfur in thiazolo) that may influence redox properties or binding interactions .

Thioether vs. Oxo Groups: The thioether in compounds may enhance lipophilicity compared to the target’s oxo group, affecting solubility and membrane permeability .

Synthetic Yields :

  • The one-pot synthesis of the compound achieved 62% yield , suggesting efficient methodology for pyrazolo-pyridine derivatives .

Hydrogen Bonding and Crystallinity

  • Hydrogen Bonding: The target’s 6-oxo and acetamide groups can act as hydrogen-bond acceptors/donors, similar to the benzamide in . Such interactions influence crystal packing and solubility, as seen in the high melting point (>250°C) of the compound .
  • Graph Set Analysis : highlights the role of hydrogen-bonding patterns in dictating crystal structures, which may explain differences in melting points between the target and analogs .

Molecular Weight and Drug-Likeness

  • The compound (MW 417.5) and the imidazo-pyridine in (MW ~525) exceed typical drug-like thresholds (<500 Da). The target’s molecular weight (unreported) likely falls within this range, given its simpler core .

Biological Activity

N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H17N5O3
  • Molecular Weight : 351.4 g/mol
  • CAS Number : 1170571-54-6

Structure

The structural formula of the compound is critical for understanding its biological interactions. The presence of the pyrazolo[3,4-b]pyridine moiety is significant in influencing its biological activity.

Research indicates that compounds similar to N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin) exhibit various biological activities primarily through their interactions with specific enzymes and receptors. Key mechanisms include:

  • Phosphodiesterase Inhibition :
    • Compounds in this class have demonstrated inhibition of phosphodiesterase (PDE) enzymes. PDEs play a critical role in regulating cellular signaling pathways.
    • For instance, PDE4 inhibitors derived from pyrazolo[3,4-b]pyridine structures have shown efficacy in reducing inflammation and allergic responses by modulating eosinophil activity in vitro and in vivo .
  • Receptor Interactions :
    • The compound may interact with various G protein-coupled receptors (GPCRs), which are crucial for mediating numerous physiological processes.
    • Studies have highlighted the role of similar compounds as antagonists or agonists for specific GPCRs involved in inflammatory responses .

Pharmacological Effects

The pharmacological effects of N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin) include:

  • Anti-inflammatory Activity : Research has indicated that this compound can reduce markers of inflammation in cellular models.
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. This is attributed to their ability to induce apoptosis and inhibit cell proliferation .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin):

StudyFindings
Kirpotina et al. (2010)Identified structure-activity relationships (SAR) for related compounds showing potent anti-inflammatory effects via PDE inhibition .
MDPI Research (2021)Demonstrated anticancer activity in vitro against specific cancer cell lines; compounds induced cell cycle arrest and apoptosis .
BenchChem AnalysisReported on the synthetic pathways leading to derivatives with enhanced biological activity compared to the parent compound .

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